

Introduction to Bis(triisopropylsilyl)amine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(triisopropylsilyl)amine*

Cat. No.: B3033179

[Get Quote](#)

Bis(triisopropylsilyl)amine, a sterically hindered secondary amine, is a potent silylating agent and a valuable intermediate in synthetic organic chemistry. Its bulky triisopropylsilyl (TIPS) groups confer unique reactivity and selectivity, making it a reagent of choice for the protection of primary amines and other sensitive functionalities. However, the very features that make it synthetically useful—the reactive silicon-nitrogen bond and the hydrolytic sensitivity—also necessitate a rigorous and well-informed approach to its handling and safety. This guide is intended for researchers, scientists, and drug development professionals who work with this and similar silylating agents. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper understanding of the causality behind the recommended safety protocols, reflecting field-proven insights and a commitment to self-validating safety systems in the laboratory.

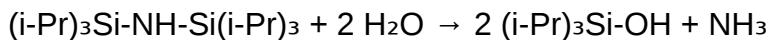
Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The properties of **bis(triisopropylsilyl)amine** dictate its behavior under various laboratory conditions and inform the necessary precautions.

Property	Value	Safety Implication
CAS Number	923027-92-3 [1]	Essential for unambiguous identification and information retrieval.
Molecular Formula	<chem>C18H43NSi2</chem> [1]	Indicates a high carbon content, suggesting it is combustible.
Molecular Weight	329.72 g/mol [2]	A relatively high molecular weight suggests low volatility at room temperature, but vapors can still be present, especially upon heating.
Physical Form	Liquid [2]	Poses a splash and spill hazard.
Storage Temperature	Refrigerator [2]	Suggests potential thermal instability or reactivity at ambient temperatures.

Hazard Identification and Probable GHS Classification

While a specific, officially harmonized GHS classification for **bis(triisopropylsilyl)amine** is not readily available in public databases, a probable hazard profile can be constructed based on the consistent classifications of structurally similar silylamines, such as bis(trimethylsilyl)amine and various alkoxysilylamines.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)


- Signal Word: Danger
- Probable Hazard Pictograms:
 - GHS05 (Corrosion)
 - GHS07 (Exclamation Mark)

- Probable Hazard Statements (H-phrases):
 - H314: Causes severe skin burns and eye damage. (Based on the reactivity of the Si-N bond with moisture on skin and in eyes, and the classification of similar silylamines).[5]
 - H335: May cause respiratory irritation. (Vapors or aerosols can irritate the respiratory tract).[4][10]
- Probable Precautionary Statements (P-phrases):
 - P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4][10]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6][7]
 - P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
 - P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][6][7]
 - P310: Immediately call a POISON CENTER or doctor/physician.[3][4]
 - P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

Core Safety Principles: The Reactivity of Silylamines

The primary driver of the hazards associated with **bis(triisopropylsilyl)amine** is the reactivity of the silicon-nitrogen bond. This bond is susceptible to cleavage by protic sources, most notably water.

Hydrolytic Sensitivity: The Si-N bond is readily hydrolyzed by water, including atmospheric moisture. This reaction produces triisopropylsilanol and ammonia.

The generation of ammonia, a corrosive and irritating gas, upon exposure to moisture is a key reason for handling this compound in a well-ventilated area and taking precautions to avoid inhalation. The reaction with moisture on the skin or in the eyes is what leads to irritation and potential burns.

Incompatibility with Protic Solvents: Alcohols and acids will react vigorously with **bis(triisopropylsilyl)amine**, cleaving the Si-N bond. This reactivity is the basis for its incompatibility with these common laboratory reagents.

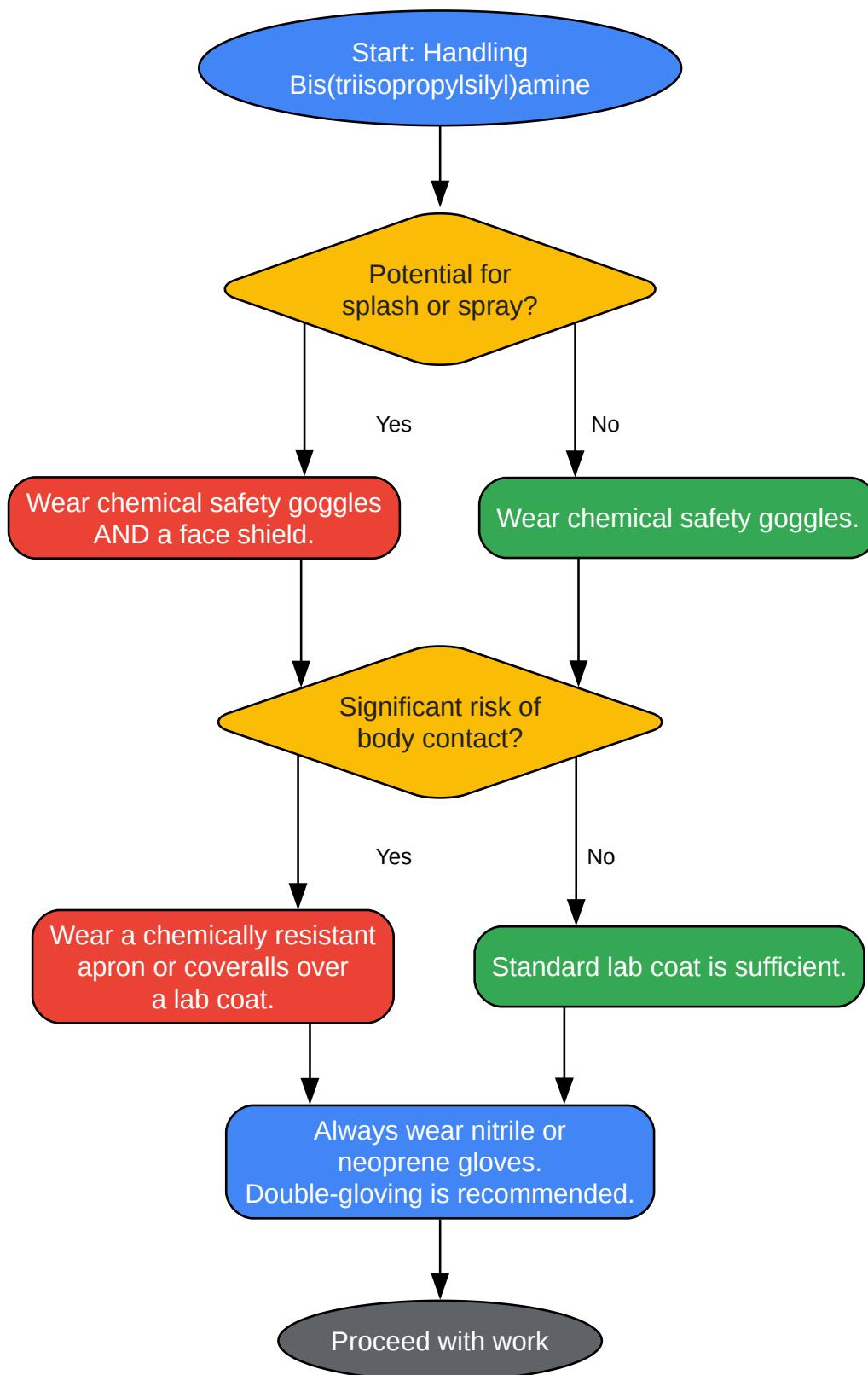
Thermal Stability: While specific data for **bis(triisopropylsilyl)amine** is limited, sterically hindered amines and silanes can undergo thermal decomposition. At elevated temperatures, cleavage of the Si-N and Si-C bonds can occur, potentially generating flammable and/or toxic fumes.^[11] For this reason, it is prudent to avoid high temperatures and to store the compound in a refrigerator as recommended.^[2]

Standard Operating Procedures for Safe Handling and Storage

A self-validating system of protocols is essential for the safe handling of reactive reagents like **bis(triisopropylsilyl)amine**.

Handling:

- **Work in a Controlled Environment:** All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation and to contain any potential release of vapors.
- **Inert Atmosphere:** Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended, especially for reactions where the integrity of the reagent is critical. Schlenk line or glovebox techniques are appropriate.
- **Avoid Ignition Sources:** While not classified as flammable, the compound is combustible. Keep away from open flames, hot plates, and other potential ignition sources.
- **Use Appropriate Equipment:** Use clean, dry glassware and syringes. Needles and syringes should be purged with an inert gas before use.

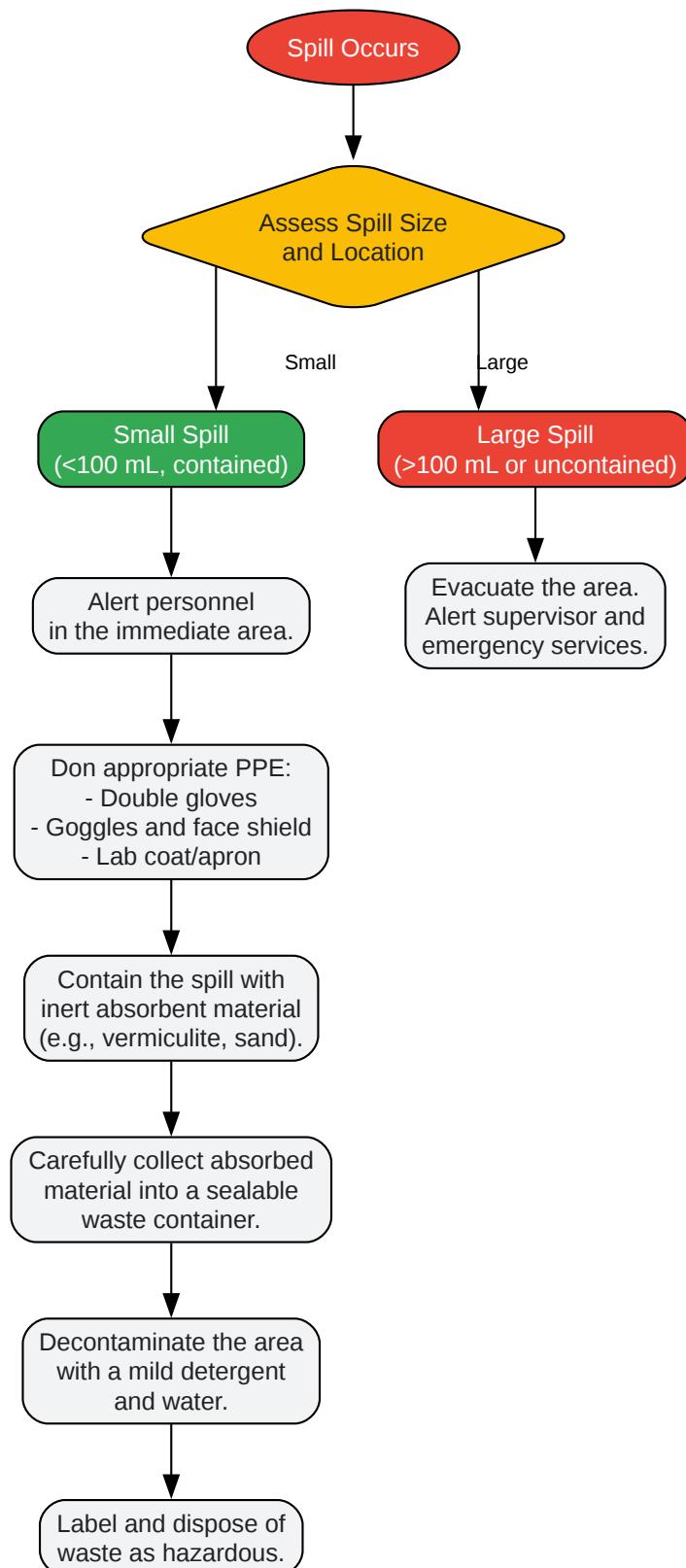

- Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

- Container: Store in the original, tightly sealed container.
- Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. A refrigerator is recommended for long-term storage.[\[2\]](#)
- Inert Atmosphere: For long-term storage, consider keeping the container inside a desiccator or a glovebox with a dry atmosphere.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE should be a deliberate process based on a risk assessment of the planned procedure.


[Click to download full resolution via product page](#)

Caption: PPE Selection Workflow for **Bis(triisopropylsilyl)amine**.

- Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
- Skin Protection: A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron or coveralls are recommended.
- Hand Protection: Nitrile or neoprene gloves are appropriate.^[3] Given the corrosive nature, double-gloving is a prudent practice. Inspect gloves for any signs of degradation or puncture before and during use.
- Respiratory Protection: Work should be conducted in a fume hood to avoid the need for respiratory protection. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/ammonia cartridge should be used.^[3]

Emergency Protocols: Spill and Exposure Management

Prompt and correct response to emergencies is critical to mitigating harm.

[Click to download full resolution via product page](#)

Caption: Spill Response Workflow for **Bis(triisopropylsilyl)amine**.

Spill or Leak:

- **Evacuate and Alert:** Immediately alert others in the vicinity. For large spills, evacuate the area and notify your supervisor and institutional safety office.
- **Control Vapors:** Ensure the area is well-ventilated, preferably within a fume hood.
- **Contain the Spill:** For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
- **Collect and Dispose:** Carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste disposal.
- **Decontaminate:** Clean the spill area with a mild detergent and water.

First Aid:

- **Eye Contact:** Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[\[5\]](#)
- **Skin Contact:** Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[\[5\]](#)
- **Inhalation:** Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[\[5\]](#)
- **Ingestion:** Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[5\]](#)

Decontamination and Waste Disposal

Decontamination: Glassware and equipment that have been in contact with **bis(triisopropylsilyl)amine** can be decontaminated by rinsing with a non-protic solvent (e.g., hexane or toluene) to remove the bulk of the material, followed by careful quenching with isopropanol and then a final wash with water and detergent.

Waste Disposal:

- Liquid Waste: Unused or waste **bis(triisopropylsilyl)amine** should be collected in a designated, labeled container for halogen-free organic waste.
- Solid Waste: Contaminated absorbent materials, gloves, and other solid waste should be placed in a sealed, labeled container and disposed of as hazardous solid waste.
- Empty Containers: "Empty" containers will still contain residue. They should be triple-rinsed with a suitable organic solvent. The rinsate must be collected and disposed of as hazardous waste.

Conclusion: Fostering a Culture of Safety

Bis(triisopropylsilyl)amine is a powerful tool in the arsenal of the synthetic chemist. Its effective and safe use hinges on a comprehensive understanding of its reactivity and potential hazards. By moving beyond mere compliance and embracing a culture of safety that is grounded in scientific principles and validated by rigorous protocols, researchers can confidently harness the synthetic utility of this reagent while ensuring the well-being of themselves and their colleagues. This guide serves as a framework for developing such an approach, empowering scientists to make informed decisions and maintain the highest standards of laboratory safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(triisopropylsilyl)amine | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(triisopropylsilyl)amine | 923027-92-3 [sigmaaldrich.com]
- 3. gelest.com [gelest.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. fishersci.com [fishersci.com]

- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Page loading... [guidechem.com]
- 8. Bis(trimethoxysilylpropyl)amine | C12H31NO6Si2 | CID 157882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction to Bis(triisopropylsilyl)amine: A Senior Application Scientist's Perspective]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3033179#bis-triisopropylsilyl-amine-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com